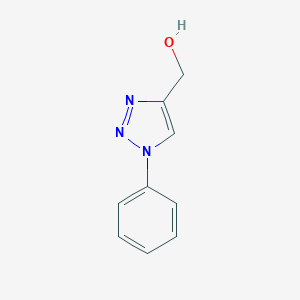

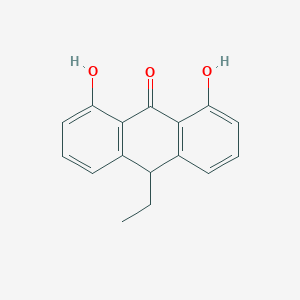

(S)-1-(2,4,6-Triisopropylphenyl)ethanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to (S)-1-(2,4,6-Triisopropylphenyl)ethanol involves detailed organic reactions that include esterification and reduction processes. For instance, 2-(4-Chlorophenyl)ethanol was synthesized through esterification and reduction from its corresponding acetic acid, showcasing the methodology applicable to synthesizing related compounds (Yang Lirong, 2007).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the physical and chemical behavior of compounds. X-ray crystallography has been a pivotal tool in this regard. For example, various molecular complexes have been analyzed to determine their crystal structures, providing insights into the arrangement and interactions at the molecular level, which can be related to the study of (S)-1-(2,4,6-Triisopropylphenyl)ethanol (F. Toda et al., 1985).

Chemical Reactions and Properties

The reactivity and interaction of (S)-1-(2,4,6-Triisopropylphenyl)ethanol with other chemical entities can be understood by studying similar compounds. For instance, the synthesis and properties of highly crowded triarylpnictogens have been explored, revealing information on unusual structures and redox properties that could be analogous to the reactivity and chemical behavior of (S)-1-(2,4,6-Triisopropylphenyl)ethanol (S. Sasaki et al., 2002).

Physical Properties Analysis

The physical properties of organic compounds like (S)-1-(2,4,6-Triisopropylphenyl)ethanol are influenced by their molecular structure. Studies on similar compounds, such as the characterization of molecular complexes with alcohols, provide insights into their physical state, stability, and hydrogen bonding capabilities, which are essential for understanding solubility, melting points, and other physical characteristics (F. Toda et al., 1983).

Chemical Properties Analysis

The chemical properties of (S)-1-(2,4,6-Triisopropylphenyl)ethanol can be deduced from studies on similar compounds, focusing on their reactivity, chemical transformations, and interaction with various reagents. Research into the synthesis of chiral alcohols and their derivatives highlights the methodologies and reaction conditions that could be applicable to understanding the chemical behavior and potential applications of (S)-1-(2,4,6-Triisopropylphenyl)ethanol (Tengyun Wei et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis of Drug Intermediates : This compound can be used for the synthesis of drug intermediates, including antihistamines (Kavi, Özdemir, Dertli, & Şahin, 2021).

Stability and Reactivity : It is noted for its unusual stability and reactivity in scientific research (Wada et al., 1997).

Asymmetric Organotin Clusters : The reaction between certain compounds in ethanol leads to the formation of highly asymmetric pentameric organotin clusters (Murugavel & Shanmugan, 2008).

Bioprocess Development : A bioprocess was developed for the asymmetric reduction of a specific acetophenone to achieve excellent enantioselectivity and high yield (Chen, Xia, Liu, & Wang, 2019).

Effects on Neuronal Membranes : Ethanol has a selective fluidizing effect within the transbilayer domains of neuronal membranes, which could explain some of its general anesthetic actions (Bae et al., 2005).

Biocatalyst in Asthma Relief : An isolate of Alternaria alternata serves as an effective biocatalyst for the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol, a key intermediate in a medication for relieving asthma symptoms (Kurbanoğlu et al., 2009).

Solubility Enhancement : The presence of ethanol enhances the aqueous solubility of certain compounds in water/alcohol mixtures, which is significant for environmental applications (Li & Andren, 1994).

Environmental Pollution Resolution : The kinetics and mechanism of oxidation of a lignin model compound by chlorine dioxide can potentially help resolve environmental pollution problems in pulp bleaching (Nie et al., 2014).

Oxidizing Agent for Alcohols : It can be used as an oxidizing agent that converts alcohols into carbonyl compounds under mild conditions (Oba et al., 2008).

Ethanol Adducts in Crystallography : The ethanol adduct of certain compounds crystallizes in specific space groups, with a distorted coordination geometry, contributing to crystallography (Ng, Wei, Das, & Mak, 1989).

Wirkmechanismus

The mechanism of action of “(S)-1-(2,4,6-Triisopropylphenyl)ethanol” is not specified in the search results. As a chiral auxiliary, it likely interacts with other reactants to control the stereochemical outcome of reactions .

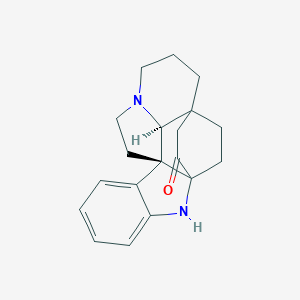

The compound’s molecular formula is C17H28O , and its molecular weight is 248.40 g/mol .

Safety and Hazards

The safety data sheet for a similar compound, “®-(+)-1-(2,4,6-Triisopropylphenyl)ethanol”, suggests that it should be handled with care. It advises avoiding dust formation and breathing in vapors, mist, or gas . In case of skin or eye contact, it recommends washing with plenty of water . If swallowed or inhaled, it suggests seeking medical attention .

Eigenschaften

IUPAC Name |

(1S)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKPQIIFUMKNLF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447339 | |

| Record name | (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2,4,6-Triisopropylphenyl)ethanol | |

CAS RN |

102225-88-7 | |

| Record name | (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of (S)-1-(2,4,6-Triisopropylphenyl)ethanol?

A1: (S)-1-(2,4,6-Triisopropylphenyl)ethanol is characterized by the following:

Q2: Why is (S)-1-(2,4,6-Triisopropylphenyl)ethanol considered a versatile chiral auxiliary?

A2: (S)-1-(2,4,6-Triisopropylphenyl)ethanol is deemed versatile due to its successful application in the synthesis of various chiral compounds. Research highlights its use in synthesizing:

Q3: How can the optical purity of (S)-1-(2,4,6-Triisopropylphenyl)ethanol be assessed?

A3: The enantiomeric purity of (S)-1-(2,4,6-Triisopropylphenyl)ethanol, a critical factor in asymmetric synthesis, can be determined using chiral HPLC. A Chiralcel OD-H column with a 5 μm particle size and a mobile phase of isopropanol:hexane (2:98) at a flow rate of 0.5 mL/min is typically employed for this purpose . This method allows for the separation and quantification of the enantiomers, ensuring the use of highly enantiopure material in subsequent reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)

![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)